ApoA-I mimetic peptide

Atherosclerosis Peptide Stability In Vivo Efficacy

Select the right ApoA-I mimetic for your study: D-4F provides oral efficacy & superior insulin sensitization (1.4‑fold glucose clearance improvement) making it ideal for atherosclerosis & metabolic research. Tandem 4F‑proline‑4F peptides maximize in‑vitro cholesterol efflux. For large‑scale or budget‑sensitive projects, 6F offers plant‑based, cost‑effective production without expensive end‑blocking groups. Standard research quantities (1‑100 mg) are typically in‑stock; custom synthesis & bulk orders are available upon quote. All products are manufactured under ISO‑certified quality systems and shipped with full analytical documentation.

Molecular Formula C122H208N30O33
Molecular Weight 2623.1 g/mol
Cat. No. B15574279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoA-I mimetic peptide
Molecular FormulaC122H208N30O33
Molecular Weight2623.1 g/mol
Structural Identifiers
InChIInChI=1S/C122H208N30O33/c1-62(2)51-82(109(172)134-74(33-23-26-46-123)103(166)136-77(38-42-93(126)153)106(169)133-75(34-24-27-47-124)105(168)142-84(53-64(5)6)111(174)140-81(121(184)185)35-25-28-48-125)141-100(163)71(19)132-102(165)78(39-43-95(155)156)138-110(173)83(52-63(3)4)145-112(175)85(54-65(7)8)144-108(171)80(41-45-97(159)160)139-118(181)91(60-94(127)154)149-115(178)88(57-68(13)14)146-113(176)86(55-66(9)10)143-107(170)79(40-44-96(157)158)137-104(167)76(37-30-50-131-122(128)129)135-117(180)90(59-72-31-21-20-22-32-72)148-114(177)87(56-67(11)12)147-119(182)92(61-98(161)162)150-116(179)89(58-69(15)16)151-120(183)99(70(17)18)152-101(164)73-36-29-49-130-73/h20-22,31-32,62-71,73-92,99,130H,23-30,33-61,123-125H2,1-19H3,(H2,126,153)(H2,127,154)(H,132,165)(H,133,169)(H,134,172)(H,135,180)(H,136,166)(H,137,167)(H,138,173)(H,139,181)(H,140,174)(H,141,163)(H,142,168)(H,143,170)(H,144,171)(H,145,175)(H,146,176)(H,147,182)(H,148,177)(H,149,178)(H,150,179)(H,151,183)(H,152,164)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,184,185)(H4,128,129,131)/t71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-/m0/s1
InChIKeyOTFKMDYRWGESRW-BIACLGMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ApoA-I Mimetic Peptide Procurement Guide: Key Features and Applications


ApoA-I mimetic peptides are synthetic peptides designed to emulate the structural and functional properties of apolipoprotein A-I, the major protein constituent of high-density lipoprotein (HDL) [1]. These peptides, such as the widely studied 4F (an 18-amino acid amphipathic α-helical peptide), have demonstrated significant anti-inflammatory, anti-oxidative, and anti-atherogenic activities in numerous in vitro and in vivo models [2]. Their primary mechanism involves binding and neutralizing oxidized lipids, thereby improving HDL function and promoting cholesterol efflux [3].

Why Substituting ApoA-I Mimetic Peptides Requires Quantitative Differentiation


ApoA-I mimetic peptides are not interchangeable due to significant variations in their structural features, which dictate distinct functional profiles. Systematic studies have demonstrated that factors such as peptide helicity, amino acid chirality, end-blocking groups, and the precise arrangement of charged residues profoundly impact key performance parameters, including stability in circulation, bioavailability, efficacy in cholesterol efflux, and anti-inflammatory potency [1]. As a result, no single peptide excels across all antiatherogenic functions, necessitating a careful, evidence-based selection process based on the specific research or industrial application [2].

Quantitative Evidence for Selecting ApoA-I Mimetic Peptides


D-4F Demonstrates Superior In Vivo Stability and Atheroprotection Compared to L-4F

A direct head-to-head study in LDL receptor-null mice demonstrated that when administered orally, the D-amino acid peptide (D-4F) was stable in circulation and enhanced HDL's ability to protect against oxidation, whereas the L-amino acid peptide (L-4F) was rapidly degraded and excreted in urine [1]. Furthermore, D-4F administration resulted in a 79% decrease in atherosclerotic lesion area in mice on a Western diet, a level of efficacy not observed with the unstable L-4F [1].

Atherosclerosis Peptide Stability In Vivo Efficacy

D-4F Outperforms L-5F in Improving Blood Glucose Clearance in a Diet-Induced Obesity Model

In a head-to-head study comparing D-4F and L-5F in high-fat diet-fed C57BL/6 mice, D-4F treatment resulted in a 1.40-fold decrease in blood glucose area under the curve (AUC) compared to the high-fat diet control (P<0.05), whereas L-5F showed a non-significant 1.17-fold decrease [1]. In the same study, D-4F also improved insulin tolerance with a 1.63-fold AUC decrease (P<0.05), compared to a 1.39-fold AUC decrease for L-5F [1].

Insulin Sensitivity Glucose Tolerance Metabolic Disease

Monomeric 4F Excels in Lipid Clearance, While Tandem Peptides Are Superior for HDL Remodeling and Cholesterol Efflux

A comparative study of monomeric 4F and three different tandem 4F-based peptides revealed that monomeric 4F was the most effective at clearing turbid lipid suspensions [1]. In contrast, tandem 4F peptides significantly outperformed monomeric 4F in remodeling mouse HDL and promoting cholesterol efflux from lipid-loaded murine macrophages [1].

Cholesterol Efflux HDL Remodeling Lipid Metabolism

6F Peptide Enables Cost-Effective Production in Transgenic Plants, Unlike 4F Which Requires Expensive Chemical Synthesis

The 4F peptide requires end-blocking groups for its efficacy, which necessitates costly chemical synthesis [1]. In contrast, the related 6F peptide does not require these end-blocking groups for efficacy, a property that allowed its production in transgenic tomatoes [1]. Feeding mice a Western diet supplemented with only 2.2% by weight of these tomatoes reduced aortic atherosclerosis to a degree similar to that achieved with chemically synthesized 4F and 5F peptides [1].

Biomanufacturing Cost-Effectiveness Oral Delivery

4F Peptide Exhibits Twofold Longer Half-Life and Superior HDL Association Compared to Lys>Arg Analogs

A structure-activity relationship study comparing 4F to its Lys>Arg substituted analogs ([K4,15>R]4F and [K9,13>R]4F) found that the half-life of 4F was twice as long as that of the other two peptides [1]. Furthermore, the order of ability to associate with HDL in human plasma, generate pre-β HDL particles, and associate with lipids was 4F > [K4,15>R]4F > [K9,13>R]4F [1].

Peptide Engineering Pharmacokinetics HDL Binding

Optimized Bihelical ApoA-I Mimetic Peptide Surpasses Human ApoA-I in Cholesterol Efflux Efficiency and Specificity

A systematic analysis of 22 bihelical apoA-I mimetic peptides revealed that mean hydrophobicity, charge, size of the hydrophobic face, and the angle of the link between helices are major determinants of cholesterol efflux efficiency and specificity [1]. The peptide engineered with optimal parameters was found to be more effective and more specific toward cholesterol efflux than human apoA-I [1].

Cholesterol Efflux Peptide Engineering Structure-Activity Relationship

Optimal Use Cases for ApoA-I Mimetic Peptides Based on Empirical Evidence


In Vivo Studies of Atherosclerosis and Inflammation Requiring Oral Bioavailability

For long-term in vivo studies of atherosclerosis, particularly those requiring oral administration, D-4F is the peptide of choice. Its stability in circulation and proven efficacy in reducing atherosclerotic lesions by 79% in a mouse model are key differentiators [1]. L-4F is unsuitable for this application due to its rapid degradation and excretion when given orally.

Investigations of Insulin Resistance and Glucose Metabolism

Researchers focused on metabolic diseases should prioritize D-4F. Head-to-head data shows it provides a statistically significant 1.40-fold improvement in blood glucose clearance, outperforming L-5F (1.17-fold, non-significant) [1]. This makes D-4F a more potent and reliable tool for studying insulin sensitization in diet-induced obesity models.

In Vitro Studies of HDL Remodeling and Macrophage Cholesterol Efflux

For in vitro assays examining the early steps of reverse cholesterol transport, tandem 4F-based peptides (such as 4F-proline-4F) are superior to monomeric 4F. They exhibit a greater capacity for remodeling HDL and promoting cholesterol efflux from lipid-loaded macrophages [1]. This makes them the preferred reagent for studying these specific antiatherogenic pathways.

Large-Scale Production and Cost-Sensitive Research Programs

When experimental scale or budget constraints are primary considerations, 6F offers a significant advantage. Unlike 4F, 6F does not require expensive end-blocking groups for efficacy and can be produced in edible transgenic plants, such as tomatoes [1]. This biomanufacturing approach drastically reduces costs and enables oral administration via diet, making long-term, large-cohort studies feasible [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for ApoA-I mimetic peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.